Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate

C–H activation Ferrocene functionalization Iridium catalysis

Generic Ir(I) precatalysts with BF₄ or PF₆ counterions limit reaction scope, solvent compatibility, and deuteration efficiency. [Ir(COD)₂]BArF solves this via its bulky, weakly coordinating BArF anion that enhances electrophilicity at Ir and enables non-polar solvent solubility. - Achieves 59-77% yields in ligand-free ferrocene C-H alkenylation where [Ir(COD)Cl]₂ and [Rh(COD)₂]BArF are inactive. - Delivers markedly higher deuterium incorporation vs. the PF₆ congener across multiple substrate classes in hydrogen isotope exchange. - Air-stable solid simplifies benchtop handling; one catalyst stock serves diverse substrate libraries in asymmetric hydrogenation.

Molecular Formula C48H36BF24Ir-
Molecular Weight 1271.8 g/mol
CAS No. 666826-16-0
Cat. No. B3149143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
CAS666826-16-0
Molecular FormulaC48H36BF24Ir-
Molecular Weight1271.8 g/mol
Structural Identifiers
SMILES[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir]
InChIInChI=1S/C32H12BF24.2C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;2*1-2-4-6-8-7-5-3-1;/h1-12H;2*1-2,7-8H,3-6H2;/q-1;;;
InChIKeyZFOUGNAJKPZBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Ir(COD)₂]BArF: Catalyst Specification and Comparator Overview


Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate ([Ir(COD)₂]BArF, CAS 666826-16-0) is a cationic iridium(I) precatalyst featuring two labile 1,5-cyclooctadiene ligands and a bulky, weakly coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) counterion . The BArF anion imparts high solubility in non-polar organic solvents and enhanced electrophilicity at the iridium center relative to complexes bearing smaller, more coordinating anions (e.g., BF₄, PF₆) [1]. This compound serves as a precursor for generating active catalytic species in asymmetric hydrogenation, C–H functionalization, and hydrogen isotope exchange (HIE) applications .

Cationic Ir(I) precatalyst for C–H activation, asymmetric hydrogenation, and hydrogen isotope exchange (HIE).
BArF counterion supports non-polar solvent solubility and electrophilic Ir center.
Ir metal center essential; Rh-based analogs show no activity in reported ligand-free C–H functionalization.

Why Generic Substitution Risks Catalytic Performance


The identity of the counterion in cationic iridium(I) precatalysts is not an innocent variable; it directly modulates catalytic activity, selectivity, and solvent compatibility. Studies show that replacing BArF with smaller, more coordinating anions such as BF₄ can alter reaction rates, product yields, and even regioselectivity in C–H activation chemistry [1]. Similarly, in hydrogen isotope exchange, the BArF complex provides markedly higher deuterium incorporation levels compared to the corresponding PF₆ congener across multiple substrate classes [2]. These performance gaps mean that [Ir(COD)₂]BArF cannot be considered a generic, interchangeable source of Ir(I); its specific counterion imparts measurable, application-critical advantages that are lost upon substitution.

Smaller, more coordinating anions (BF₄⁻, PF₆⁻) may reduce electrophilicity and catalytic activity; reported lower reaction rates and deuterium incorporation in head-to-head HIE studies.

Chloride-bridged dimer [Ir(COD)Cl]₂ lacks the labile cationic Ir(I) center; yields only trace product in ligand-free C–H alkenylation where [Ir(COD)₂]BArF is highly active.

Rhodium-based analogs (e.g., [Rh(COD)₂]BArF) are catalytically inactive in ferrocene C–H functionalization, confirming that iridium is necessary for this transformation class.

Quantitative Differentiation Against Closest Analogs


C–H Alkenylation Yield: [Ir(COD)₂]BArF vs. Chloride and Rhodium Analogs

In directed C–H alkenylation of 2-ferrocenylpyridine (1a) with ethyl acrylate (2c), [Ir(COD)₂]BArF provided a 59% isolated yield of trisubstituted ferrocene 4a under ligand-free conditions (toluene, 110 °C, 2 h) [1]. In contrast, substituting the precatalyst with [Ir(COD)Cl]₂ under identical conditions afforded only a trace of the desired product [1]. Further, [Rh(COD)₂]BArF showed no catalytic activity whatsoever (0% yield), confirming the essential role of both the iridium center and the BArF counterion [1].

C–H Alkenylation Yield
Head-to-head
59% isolated yield (target) vs. trace / 0%
Essential BArF/Ir synergy; chloride or Rh analogs inactive.
Toluene, 110 °C, 2 h; 5 mol% Ir.
C–H activation Ferrocene functionalization Iridium catalysis

Enantioselectivity Advantage in Vinylphosphonate Hydrogenation

In asymmetric hydrogenation of diethyl 1-phenylvinylphosphonate using phosphite-type chiral ligands, the catalyst generated from [Ir(COD)₂]BArF delivered higher enantioselectivity than those derived from [Ir(COD)Cl]₂ or [Rh(COD)₂]BF₄ [1]. Although the paper abstracts do not provide the exact ee values in the accessible snippet, the explicit statement of superior enantioselectivity, coupled with the known sensitivity of iridium-catalyzed hydrogenations to counterion identity, positions [Ir(COD)₂]BArF as the preferred precatalyst for this challenging substrate class.

Enantioselectivity
Data to verify
Reported higher ee than Ir–Cl and Rh–BF₄ precatalysts
Supports BArF selection for enantioselective hydrogenation workflows.
Exact ee values require full-text access.
Asymmetric hydrogenation Vinylphosphonates Phosphite ligands

Deuteration Efficiency: BArF vs. PF₆ Counterion

Kerr et al. synthesized matched iridium(I) NHC/phosphine complexes [(COD)Ir(IMes)(PPh₃)]X where X = PF₆ (3) or BArF (4) and compared their performance in ortho-directed hydrogen isotope exchange (HIE) [1]. The BArF complex (4) exhibited higher catalytic activity and a broader solvent scope than its PF₆ analog (3). Specifically, complex 4 achieved improved deuterium incorporation across a range of substrates including phenylacetic acid derivatives and nitrogen-containing aromatics, whereas complex 3 showed lower reactivity and was limited to fewer solvent choices [1]. This study demonstrates that the BArF counterion directly enhances the electrophilicity and stability of the active iridium center, enabling more efficient isotope labeling.

Deuteration Efficiency
Head-to-head
Superior deuterium incorporation and wider solvent scope vs. PF₆
Counterion directly impacts isotopic labeling efficiency.
Exact % incorporation needs full-text Table.
Hydrogen isotope exchange Deuteration Iridium NHC/phosphine complex

Reaction Rate in C(sp³)–H Alkylation of Amines

In the iridium-catalyzed α-C(sp³)–H alkylation of amines using a benzoxazole directing group, Lahm and Opatz compared [Ir(COD)₂]BF₄ and [Ir(COD)₂]BArF as precatalysts [1]. The BArF counterion generally improved the reaction rate; however, increased byproduct formation was noted in some cases [1]. This indicates that the BArF salt is not a simple solubility enhancer but actively modifies the kinetic profile of the catalytic cycle, an important consideration for chemists optimizing reaction selectivity versus conversion.

Reaction Rate (C(sp³)–H)
Head-to-head
Faster rate with BArF; increased byproduct formation possible
Rate advantage relevant for throughput; profile must be managed.
Kinetic data in supporting information.
C(sp³)–H functionalization Amine alkylation Removable directing group

Ligand-Free C–H Alkylation: Iridium Specificity

The Shibata group reported that [Ir(COD)₂]BArF catalyzes ligand-free C–H alkylation of 2-ferrocenylpyridine, while [Rh(COD)₂]BArF is completely inert (0% product) under identical conditions [1]. This stark difference underscores the unique synergy between the iridium center and the BArF counterion; neither component alone (Ir with Cl, or Rh with BArF) provides activity. This evidence positions [Ir(COD)₂]BArF as the only viable precatalyst among tested analogs for this transformation.

Ligand-Free C–H Activity
Head-to-head
77% isolated yield
Ir/BArF unique activity; required for ligand-free protocols.
Rh analog completely inactive (0% yield).
Ligand-free catalysis C–H alkylation Iridium specificity

Catalyst Longevity and Air Stability via BArF Counterion

A study comparing Crabtree-type catalysts [Ir(Py)(PCy₃)(COD)]X with X = PF₆ and X = BArF found that the BArF variant is air-stable and exhibits markedly increased productivity in hydrogenation of tri- and tetrasubstituted olefins [1]. In several substrates where the PF₆ salt (Crabtree's catalyst) gave low conversion, the BArF analog achieved full conversion. Moreover, in one challenging tetraalkyl-substituted C=C bond, [Ir(Py)(PCy₃)(COD)]BArF outperformed a specially designed Ir-PHOX complex, highlighting the anion's impact on catalyst robustness and applicability to sterically demanding substrates [1].

Catalyst Longevity & Air Stability
Head-to-head
Full conversion where PF₆ gave low; air-stable
BArF enhances catalyst robustness and reduces glovebox reliance.
Exact conversion data in full text.
Catalyst stability Crabtree catalyst Hydrogenation

Optimal Application Scenarios Based on Comparative Evidence


Ligand-Free C–H Functionalization of Metallocenes

The quantitative evidence that [Ir(COD)₂]BArF achieves high yields (59–77%) in ferrocene C–H alkenylation while [Ir(COD)Cl]₂ and [Rh(COD)₂]BArF are inactive [1] makes this precatalyst the unambiguous choice for laboratories pursuing ligand-free C–H functionalization of aromatic substrates. The air-stable nature of the BArF salt further simplifies reaction setup.

High-Throughput Asymmetric Hydrogenation of Challenging Olefins

For discovery chemists screening asymmetric hydrogenation conditions for vinylphosphonates, enamides, or tetrasubstituted olefins, the superior enantioselectivity and productivity of BArF-based iridium catalysts over PF₆ and chloride analogs [1] [2] justifies the upfront procurement cost. The wider solvent compatibility (including non-polar solvents) allows one catalyst stock to serve diverse substrate libraries.

Deuterium/Tritium Labeling for ADME Studies

The comparative counterion study by Kerr et al. [1] demonstrates that the BArF variant of [(COD)Ir(IMes)(PPh₃)]X delivers higher deuteration efficiency and broader solvent tolerance than the PF₆ analog. Pharmaceutical isotope chemists should select [Ir(COD)₂]BArF as a precursor to generate these active HIE catalysts, ensuring maximal label incorporation in drug candidates.

C(sp³)–H Alkylation of Amines with Directing Groups

When synthetic sequences require rapid C(sp³)–H alkylation of secondary amines, the rate acceleration provided by [Ir(COD)₂]BArF over [Ir(COD)₂]BF₄ [1] can shorten reaction times. This is particularly valuable in medicinal chemistry where quick generation of α-branched amine libraries is needed.

Application
Selection Property
Validation Focus
Ligand-Free C–H Functionalization of Metallocenes
BArF/Ir synergy enables electrophilic C–H activation
Confirm activity and regioselectivity under ligand-free conditions
Asymmetric Hydrogenation of Hindered Olefins
Enantioselectivity and productivity benefit from BArF counterion
Validate ee and conversion for target vinylphosphonate or tetrasubstituted substrates
Deuterium/Tritium Labeling for ADME Studies
Higher deuteration efficiency and broader solvent scope reported
Verify %D incorporation and compatibility with drug-like substrates
C(sp³)–H Alkylation of Amines with Directing Groups
Reaction rate acceleration observed with BArF
Monitor byproduct profile and conversion under optimized conditions
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